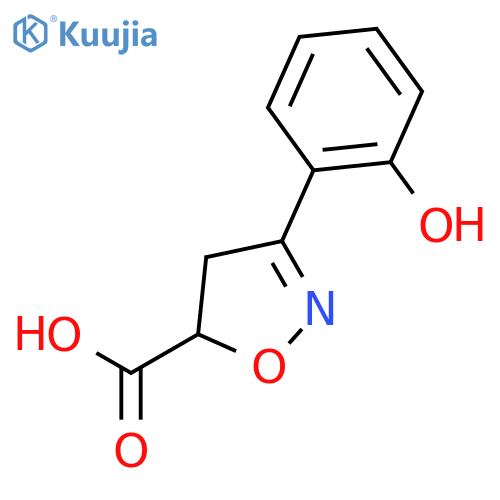Cas no 712347-85-8 (3-(2-Hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid)

712347-85-8 structure
商品名:3-(2-Hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid
CAS番号:712347-85-8
MF:C10H9NO4
メガワット:207.182762861252
MDL:MFCD05995884
CID:1070609
PubChem ID:2962281
3-(2-Hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-(2-Hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid
- 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid
- 4,5-dihydro-3-(2-hydroxyphenyl)-5-Isoxazolecarboxylic acid
- 4,5-dihydro-3-(2-hydroxyphenyl)isoxazole-5-carboxylic acid
- AC1OA6D3
- AG-A-50466
- AG-A-50493
- CTK7J1329
- CTK8F4602
- 3-(2-Hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylicacid
- MFCD05995884
- AKOS016345052
- EN300-92831
- CS-0264458
- (3E)-3-(6-oxidanylidenecyclohexa-2,4-dien-1-ylidene)-1,2-oxazolidine-5-carboxylic acid
- Z1263738725
- (3E)-3-(6-ketocyclohexa-2,4-dien-1-ylidene)isoxazolidine-5-carboxylic acid
- cid_25220802
- 3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- DTXSID00425471
- AKOS030253968
- A914600
- CCG-136486
- LS-03380
- AKOS000302990
- (3E)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-oxazolidine-5-carboxylic acid
- ChemDiv3_010568
- CHEMBL1978244
- 3-(2-HYDROXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXYLIC ACID
- (3E)-3-(6-oxo-1-cyclohexa-2,4-dienylidene)-5-isoxazolidinecarboxylic acid
- HMS1503A08
- BDBM89493
- 712347-85-8
- MLS-0466808.0001
- IDI1_028126
- BBL039455
- 5-isoxazolecarboxylic acid, 4,5-dihydro-3-(2-hydroxyphenyl)-
- STK341656
- ALBB-009980
-
- MDL: MFCD05995884
- インチ: InChI=1S/C10H9NO4/c12-8-4-2-1-3-6(8)7-5-9(10(13)14)15-11-7/h1-4,9,12H,5H2,(H,13,14)
- InChIKey: FRDPLMQZUFGNIK-UHFFFAOYSA-N
- ほほえんだ: O=C(C1CC(C2=CC=CC=C2O)=NO1)O
計算された属性
- せいみつぶんしりょう: 207.05315777g/mol
- どういたいしつりょう: 207.05315777g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 289
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 79.1Ų
3-(2-Hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Sealed in dry,2-8°C
3-(2-Hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-92831-5.0g |
3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
712347-85-8 | 80.0% | 5.0g |
$1466.0 | 2025-02-19 | |
| TRC | B434315-50mg |
3-(2-Hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic Acid |
712347-85-8 | 50mg |
$ 50.00 | 2022-06-07 | ||
| Enamine | EN300-92831-1.0g |
3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
712347-85-8 | 80.0% | 1.0g |
$353.0 | 2025-02-19 | |
| Fluorochem | 058712-250mg |
3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid |
712347-85-8 | 95% | 250mg |
£182.00 | 2022-02-28 | |
| Ambeed | A977469-1g |
3-(2-Hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid |
712347-85-8 | 95+% | 1g |
$244.0 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335128-250mg |
3-(2-Hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
712347-85-8 | 95+% | 250mg |
¥4071.00 | 2024-05-02 | |
| A2B Chem LLC | AC92759-1g |
3-(2-Hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid |
712347-85-8 | 95% | 1g |
$269.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335128-50mg |
3-(2-Hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
712347-85-8 | 95+% | 50mg |
¥2214.00 | 2024-05-02 | |
| Enamine | EN300-92831-10g |
3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
712347-85-8 | 80% | 10g |
$2860.0 | 2023-09-01 | |
| Fluorochem | 058712-1g |
3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid |
712347-85-8 | 95% | 1g |
£294.00 | 2022-02-28 |
3-(2-Hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid 関連文献
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
712347-85-8 (3-(2-Hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid) 関連製品
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:712347-85-8)3-(2-Hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

清らかである:99%
はかる:1g
価格 ($):220.0